

butamirate citrate market analysis and competitor landscape

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Compound Focus: Butamirate

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Butamirate Citrate Market Overview

The global market for **butamirate** citrate is experiencing steady growth, primarily fueled by its established use as an antitussive (cough suppressant) and the exploration of its application in new therapeutic areas.

The table below summarizes the key market projections and segmentations:

Feature	Analysis & Projections
Market Size (2025 Est.)	Approx. \$150 million (Baseline estimation) [1]
Projected Market Size (2033)	\$250 million - \$1.1 billion (Varies by source and growth model) [1] [2]
Compound Annual Growth Rate (CAGR)	Estimated 5% - 6% (2025-2033) [1] [2]
Key Market Drivers	Rising prevalence of respiratory illnesses; growing geriatric population; exploration of new therapeutic areas like Inflammatory Bowel Disease (IBD) and oncology [1] [3] [2].

| **Primary Segmentation by Type** | **Purity Above 98%**: Dominates the market (~70-75% share) due to pharmaceutical-grade requirements [1] [2]. **Purity Below 98%**: Used in lower-cost formulations [1] [2]. || **Primary Segmentation by Application** | **Cough Medicine**: The dominant application, constituting over 90% of current consumption [1] [2]. **Inflammatory Bowel Disease (IBD) Medication**: An emerging, niche application with growth potential [1] [4]. |

Competitive Landscape and Key Players

The **butamirate** citrate market features a mix of established pharmaceutical companies and specialized chemical manufacturers. The landscape is moderately concentrated, with several key players holding significant production capacity [1].

The table below profiles the leading companies involved in the production and supply of **butamirate** citrate:

Company	Role / Focus
Farmak [1] [4] [2]	A key global producer.
Malladi Drugs [1] [4] [2]	A prominent manufacturer and supplier.
Olon [1] [4] [2]	A significant player in the Active Pharmaceutical Ingredient (API) market.
Saitech Pharmaceuticals [4] [2]	Supplier of butamirate citrate.
Simson Pharma [1] [4]	Supplier of butamirate citrate.
Anant Pharmaceuticals [1] [4]	Supplier of butamirate citrate.
VIVAN Life Sciences [1] [4]	Supplier of butamirate citrate.
Moleculochem [1] [4]	Supplier of butamirate citrate.
Dideu [4] [2]	Supplier of butamirate citrate.
Gihi Chemicals [1] [4]	Supplier of butamirate citrate.

Industry Trends and Dynamics:

- **Innovation & M&A:** Key manufacturers are focusing on **research and development** to improve formulations, such as controlled-release versions. The sector has witnessed **moderate merger and acquisition activity** as companies seek to expand capabilities and geographic reach [1] [2].
- **Challenges:** The market faces challenges from **stringent regulatory approvals**, **generic competition**, and the presence of alternative cough suppressants like dextromethorphan and codeine [1] [2].

Performance and Experimental Data Comparison

Clinical Efficacy in Cough Suppression

A key randomized, placebo-controlled study directly compared the efficacy of **butamirate** citrate and dextromethorphan using a capsaicin cough challenge model, which is a sensitive method to assess cough reflex sensitivity [5].

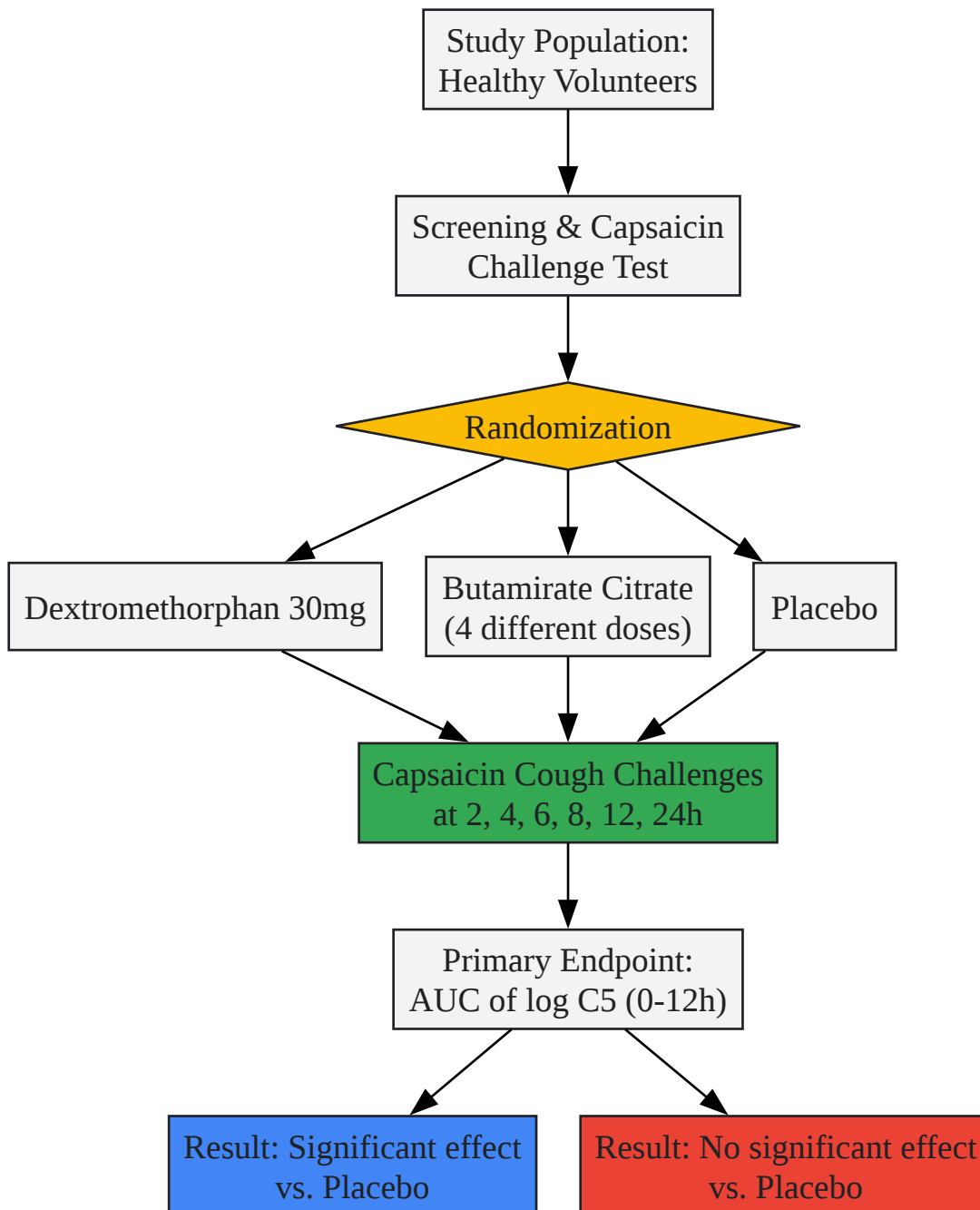
Experimental Protocol:

- **Design:** Single-center, randomized, placebo-controlled, six-way crossover study [5].
- **Participants:** 34 healthy adult volunteers [5].
- **Interventions:** Single doses of dextromethorphan (30 mg), four different doses of **butamirate** citrate syrup (22.5 mg, 45 mg, 67.5 mg, 90 mg), and a placebo [5].
- **Primary Endpoint:** Area under the curve (AUC) of log C5 (the concentration of capsaicin needed to induce 5 coughs) from pre-dose to 12 hours post-dose [5].
- **Methodology:** Capsaicin challenges were performed at baseline and multiple time points after dosing. Subjects inhaled single, vital capacity breaths of incremental capsaicin concentrations delivered via a nebulizer and dosimeter. Coughs were counted for 15 seconds after each challenge [5].

Results and Comparison:

- **Dextromethorphan** demonstrated a statistically significant superiority over placebo in attenuating the capsaicin-induced cough reflex ($P=0.01$) [5].
- **Butamirate Citrate**, across all doses tested, **failed to show a significant antitussive effect** compared to placebo in this model. The maximum attenuation was observed at the 45 mg dose [5].
- The study authors noted that the lack of efficacy for **butamirate** could be due to **formulation issues at higher doses** [5].

This trial's workflow can be visualized as follows:



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Emerging Application: Anti-Cancer Effects

Recent drug repurposing research has revealed a novel and promising potential for **butamirate** citrate in oncology, specifically for treating glioblastoma (GBM), an aggressive brain tumor [3].

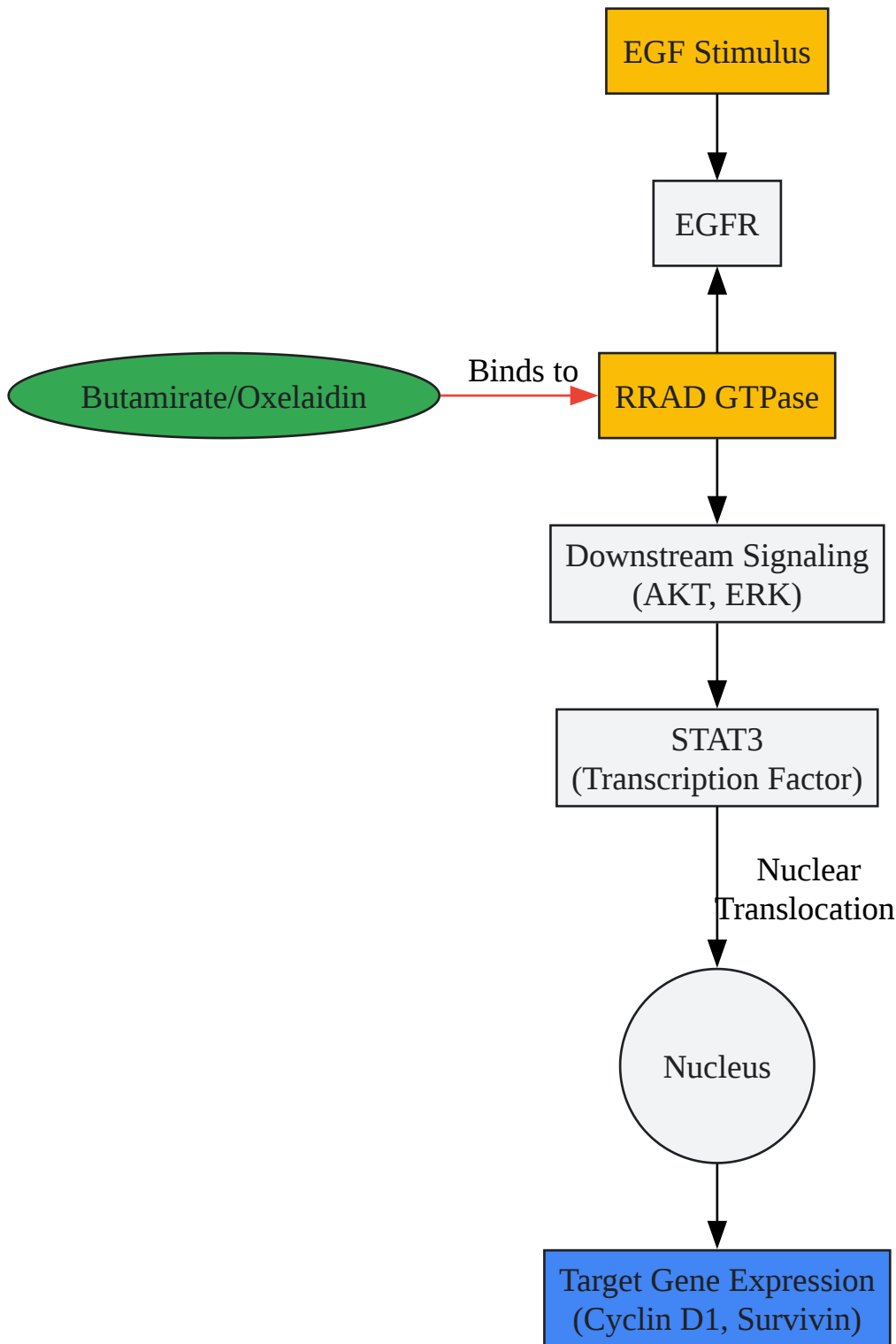
Experimental Protocol:

- **Screening:** A high-throughput screen of ~2,261 FDA-approved compounds was performed using tumorsphere formation assays in glioblastoma cell lines (LN229, U87MG, T98G) with high and low expression of a GTPase called RRAD [3].
- **Mechanism Investigation:** The anti-proliferative effect was confirmed through dose-response experiments. Downstream analysis included:
 - **STAT3-luciferase reporter assays** to measure STAT3 transcriptional activity.
 - **qRT-PCR** to measure expression of STAT3 target genes (e.g., Cyclin D1, Survivin).
 - **Western Blot** to analyze phosphorylation levels of key signaling proteins (p-EGFR, p-AKT, p-STAT3).
 - **Proximity Ligation Assay (PLA)** to visualize protein-protein interactions in situ.
 - **Molecular Docking Simulations** to predict direct binding between the drug and the RRAD protein.
- **In Vivo Validation:** Intraperitoneal administration of **butamirate** citrate and its analogue oxelaidin was tested in a glioblastoma xenograft mouse model [3].

Results and Implication:

- **Butamirate** citrate and oxelaidin **significantly inhibited the growth of RRAD-expressing glioblastoma cells** but not RRAD-negative cells, indicating a targeted mechanism [3].
- The mechanism involves **suppression of the EGFR/STAT3 signaling pathway**, leading to down-regulation of cyclin D1 and survivin, which are crucial for cancer cell survival and proliferation [3].
- Treatment with these compounds **markedly suppressed tumor growth in the mouse model** without significant adverse effects [3].
- This positions **butamirate** citrate as a novel **RRAD-targeting therapeutic candidate** for glioblastoma, a area with high unmet medical need [3].

The signaling pathway investigated in this research is summarized below:



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Conclusion for R&D Professionals

The **butamirate** citrate landscape presents a dual narrative:

- **In its traditional domain** of cough suppression, its clinical efficacy against standard challenges appears less robust than dextromethorphan based on a key study, though formulation may play a role [5].
- **In drug repurposing**, it has emerged as a highly promising candidate for **glioblastoma treatment**, with a well-defined mechanism of action targeting the RRAD/EGFR/STAT3 axis [3]. This represents a significant potential for market expansion and warrants further clinical investigation.

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